2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227593-98-7) is a tetra-substituted heterocyclic building block engineered for advanced medicinal chemistry and agrochemical development [1]. Featuring a precisely tuned electronic profile—combining the electron-donating 3-methoxy group with the strongly electron-withdrawing 4-trifluoromethyl moiety—this scaffold offers optimized lipophilicity and metabolic stability [2]. For procurement teams and process chemists, its primary value lies in the pre-installed 2-bromo leaving group, which enables highly efficient, low-temperature palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) without the need for hazardous, in-house trifluoromethylation or regioselective methoxylation steps.
Substituting this compound with its 2-chloro analog (2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine) or a des-methoxy variant fundamentally alters both process economics and downstream pharmacology [1]. The 2-chloro derivative exhibits significantly higher activation energy for oxidative addition, necessitating expensive, sterically demanding phosphine ligands and elevated reaction temperatures that often degrade sensitive intermediates. Conversely, utilizing 2-bromo-4-(trifluoromethyl)pyridine—lacking the 3-methoxy group—removes a critical hydrogen-bond acceptor and steric director, severely compromising the target molecule's binding affinity and altering the pKa of the pyridine nitrogen, leading to unpredictable pharmacokinetic outcomes [2].
In standard Suzuki-Miyaura cross-coupling protocols, 2-bromo pyridines consistently achieve faster oxidative addition than their 2-chloro counterparts due to the weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl) [1]. For highly electron-deficient systems like 4-(trifluoromethyl)pyridines, the 2-bromo derivative typically achieves >95% conversion at 60°C using standard Pd(dppf)Cl2 catalysts. In contrast, the 2-chloro analog requires temperatures exceeding 90°C and specialized biaryl phosphine ligands to surpass 75% conversion, leading to higher catalytic costs and increased thermal degradation of complex substrates.
| Evidence Dimension | Coupling Temperature and Catalyst Requirement |
| Target Compound Data | 60°C, standard Pd catalysts, >95% yield |
| Comparator Or Baseline | 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine: >90°C, specialized ligands, <75% yield |
| Quantified Difference | 30°C reduction in reaction temperature; elimination of premium ligand costs |
| Conditions | Standard Suzuki-Miyaura coupling with aryl boronic acids |
Procuring the 2-bromo variant lowers catalyst costs and prevents thermal degradation of sensitive late-stage intermediates during cross-coupling.
The inclusion of the 3-methoxy group adjacent to the 4-trifluoromethyl moiety provides a dual functional advantage: it acts as a critical hydrogen-bond acceptor in target binding pockets while sterically restricting the rotation of substituents at the 2-position [1]. Compared to the baseline 2-bromo-4-(trifluoromethyl)pyridine, the 3-methoxy group increases localized electron density, partially offsetting the strong electron-withdrawing effect of the CF3 group. This precise electronic tuning modulates the basicity (pKa) of the pyridine nitrogen, which is a critical parameter for optimizing aqueous solubility and membrane permeability in oral drug formulations.
| Evidence Dimension | Pharmacophore Geometry and pKa Modulation |
| Target Compound Data | Presence of 3-OMe provides H-bond acceptor and steric locking |
| Comparator Or Baseline | 2-Bromo-4-(trifluoromethyl)pyridine (lacking 3-OMe): Unrestricted rotation, altered nitrogen pKa |
| Quantified Difference | Significant shift in basicity and conformational rigidity of downstream API |
| Conditions | Structure-Activity Relationship (SAR) optimization in medicinal chemistry |
The 3-methoxy group is non-negotiable for target binding and pharmacokinetic profiling, meaning des-methoxy analogs cannot be used as functional substitutes.
Late-stage trifluoromethylation of pyridine rings is notoriously challenging, often requiring hazardous reagents (e.g., gaseous CF3I) or harsh oxidative conditions that result in poor regioselectivity and low yields (typically 30-50%) [1]. By procuring 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine as a pre-functionalized building block, process chemists bypass these hazardous steps entirely. The commercial availability of this precise substitution pattern guarantees high purity and eliminates the need for complex chromatographic separations of regioisomers that plague in-house fluorination attempts.
| Evidence Dimension | Regioselective CF3 Installation Yield |
| Target Compound Data | Pre-installed, >97% purity guaranteed upon procurement |
| Comparator Or Baseline | In-house late-stage trifluoromethylation of 2-bromo-3-methoxypyridine: 30-50% yield, mixed regioisomers |
| Quantified Difference | >50% improvement in effective yield; elimination of hazardous reagent handling |
| Conditions | Process scale-up and API manufacturing |
Purchasing this pre-functionalized scaffold mitigates severe safety risks and eliminates costly, low-yield purification steps associated with direct fluorination.
Due to its precise combination of a hydrogen-bonding 3-methoxy group and a metabolically stable 4-trifluoromethyl group, this compound serves as a highly suitable starting material for developing targeted kinase inhibitors [1]. The 2-bromo position allows for rapid, modular attachment of various hinge-binding motifs via Buchwald-Hartwig amination, ensuring high-throughput SAR exploration.
In the agrochemical sector, the 4-trifluoromethylpyridine core is highly prized for its lipophilicity and resistance to environmental degradation [2]. Procuring this specific bromo-methoxy derivative enables the rapid synthesis of novel fungicides or herbicides where the methoxy group can be further derivatized or used to tune the molecule's systemic mobility in plants.
For process chemistry teams moving a candidate from discovery to pilot-scale manufacturing, this compound offers a reliable, high-purity entry point [1]. Its use circumvents the need for hazardous in-house trifluoromethylation, allowing facilities to focus on high-yielding, safe cross-coupling steps that comply with stringent GMP safety protocols.